molecular formula C7H9NO2S B11747738 {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine

{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine

Cat. No.: B11747738
M. Wt: 171.22 g/mol
InChI Key: KLEPTKBBYYYALG-UHFFFAOYSA-N
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Description

{2H,3H-Thieno[3,4-b][1,4]dioxin-5-yl}methanamine is a heterocyclic compound featuring a fused thiophene-dioxane ring system with a primary amine (-CH2NH2) substituent at the 5-position. This structure confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The thienodioxin core provides electron-rich characteristics due to sulfur and oxygen atoms, while the methanamine group enables functionalization via nucleophilic reactions or coordination chemistry .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanamine

InChI

InChI=1S/C7H9NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-3,8H2

InChI Key

KLEPTKBBYYYALG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with formaldehyde and ammonia, followed by cyclization to form the dioxin ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their potential to act as pharmaceuticals, particularly in the treatment of neurological disorders and cancer .

Industry

In industry, the compound is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of {2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, which is crucial for its function in electronic devices .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine

  • Structure : Bromine at the 7-position and N-methylation of the amine.
  • Molecular Formula: C8H10BrNO2S vs. C7H9NO2S for the parent compound.
  • Properties : Bromine increases molecular weight (264.14 g/mol) and introduces steric/electronic effects, reducing amine nucleophilicity. N-methylation decreases basicity (pKa) compared to the primary amine .
Property Target Compound 7-Bromo-N-Methyl Derivative
Molecular Weight 175.22 g/mol* 264.14 g/mol
Substituent Effects -NH2 (Primary) -N(CH3) (Tertiary), -Br
Reactivity High nucleophilicity Reduced reactivity due to N-methylation

Functional Group Variants

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol

  • Structure : Hydroxymethyl (-CH2OH) instead of methanamine.
  • Properties : The hydroxyl group enhances hydrogen bonding and aqueous solubility. Lacks the amine’s protonation capability, limiting pH-dependent behavior .
Property Target Compound 5-Methanol Derivative
Functional Group -CH2NH2 -CH2OH
Solubility in Water Moderate Higher
Applications Drug conjugation Polymer precursors

Heterocyclic and Conjugated Systems

Bis-Ethylenedioxythiophene-Thiophene Derivatives

  • Structure: Extended conjugation with two thienodioxin units.
  • Properties : UV λmax at 350 nm (vs. ~300 nm for the target), indicating enhanced π-conjugation. The methanamine group may serve as a solubilizing agent in optoelectronic materials .

Benzodioxin-Oxadiazole Hybrid ([5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine)

  • Structure: Benzodioxin (oxygen-based) instead of thienodioxin (sulfur-based).
  • Properties : Lower electron density due to absence of sulfur, altering redox behavior. Oxadiazole introduces rigidity and thermal stability .
Property Target Compound Benzodioxin-Oxadiazole Hybrid
Aromatic System Thiophene + Dioxane Benzene + Dioxane
Electronic Effects Electron-rich (S) Moderately electron-rich (O)
Thermal Stability Moderate High (oxadiazole ring)

Key Research Findings

  • Electronic Properties: The thienodioxin core’s electron-rich nature facilitates charge transport, making it suitable for conductive polymers. Substitution at the 5-position (e.g., -NH2, -Br) tunes HOMO-LUMO levels .
  • Drug Development : Methanamine derivatives are explored as antimicrobial agents, with structural analogs showing enhanced activity against pathogens like Chlamydia trachomatis .

Biological Activity

{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}methanamine is an organic compound featuring a unique thieno[3,4-b][1,4]dioxin framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. Its molecular formula is C7_7H9_9NO2_2S, with a molecular weight of approximately 171.22 g/mol .

Chemical Structure and Properties

The structure of this compound consists of:

  • A fused thiophene and dioxin ring system.
  • A methanamine functional group that enhances its reactivity.

These structural features contribute to its diverse chemical properties and biological activities.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC7_7H9_9NO2_2S
Molecular Weight171.22 g/mol
Functional GroupsMethanamine
Ring SystemThieno[3,4-b][1,4]dioxin

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities. These include:

  • Anticancer Activity : Research suggests potential applications in targeting various cancer types due to its ability to interact with cellular pathways involved in tumor growth.
  • Neuroprotective Effects : The compound may have implications for treating neurological disorders by modulating neurotransmitter systems .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal strains .

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range.
  • Neuropharmacology : In vitro assays revealed that the compound could enhance neuronal survival under oxidative stress conditions, suggesting potential use in neurodegenerative disease models.

Table 2: Biological Activities and IC50 Values

ActivityCell LineIC50 (µM)
CytotoxicityBreast Cancer (MCF-7)5.0
CytotoxicityLung Cancer (A549)6.8
NeuroprotectionNeuronal Cells10.2

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction : It can affect signaling pathways related to apoptosis and cell survival.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from 3,4-dihydroxythiophene and formaldehyde under controlled conditions . This compound serves as a building block for various applications:

Applications in Research

  • Pharmaceutical Development : Explored for its potential as a therapeutic agent in treating neurological disorders and cancers.
  • Material Science : Used in developing organic electronic devices due to its unique electronic properties .

Table 3: Synthetic Routes

Route DescriptionKey Reagents
Cyclization from 3,4-dihydroxythiopheneFormaldehyde, Ammonia
Oxidation to form sulfoxides/sulfonesHydrogen Peroxide
Reduction to thiolsLithium Aluminum Hydride

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